

A Comparative Toxicological Analysis of Isobutyronitrile and Its Isomers

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Compound of Interest

Compound Name: *Isobutyronitrile*

Cat. No.: *B166230*

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This guide provides a comprehensive comparison of the toxicity of **isobutyronitrile** and its structural isomers, butyronitrile and propionitrile. The information presented is supported by experimental data to assist researchers in understanding the relative hazards associated with these aliphatic nitriles.

Executive Summary

Aliphatic nitriles, while structurally similar, exhibit a range of toxicities primarily attributed to their metabolism and subsequent release of cyanide. This guide summarizes the acute oral toxicity (LD50) of **isobutyronitrile**, butyronitrile, and propionitrile in various animal models.

Isobutyronitrile generally demonstrates high toxicity, with LD50 values indicating significant hazard upon ingestion. Butyronitrile also presents considerable toxicity, while propionitrile's toxicity, though still significant, varies across species. The primary mechanism of toxicity for these compounds is the metabolic liberation of cyanide, which inhibits cellular respiration.

Data Presentation: Acute Oral Toxicity

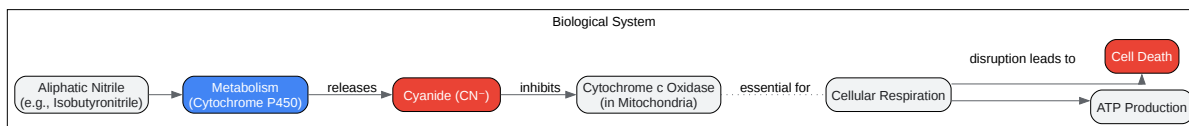
The following table summarizes the available quantitative data for the acute oral lethal dose (LD50) of **isobutyronitrile** and its isomers. LD50 is the dose of a substance that is lethal to 50% of a tested animal population.

Compound	Chemical Structure	Animal Model	Oral LD50 (mg/kg)	Reference(s)
Isobutyronitrile	$(\text{CH}_3)_2\text{CHCN}$	Rat	50 - 100	[1] [2] [3]
Mouse	5 - 10	[1]		
Mouse	25	[2] [4]		
Rabbit	14	[2]		
Butyronitrile	$\text{CH}_3\text{CH}_2\text{CH}_2\text{CN}$	Rat	50 - 100	[5]
Rat	50	[6]		
Rat	135			
Mouse	27.689	[6]		
Propionitrile	$\text{CH}_3\text{CH}_2\text{CN}$	Mouse	35.797	[7]
Rat	39	[8] [9] [10]		

Mechanism of Toxicity: The Role of Cyanide

The primary mechanism for the toxicity of aliphatic nitriles is the metabolic release of cyanide. [\[11\]](#)[\[12\]](#) This process is primarily mediated by the cytochrome P450 enzyme system in the liver. [\[12\]](#) Once released, the cyanide ion (CN^-) potently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. [\[11\]](#)[\[12\]](#) This inhibition disrupts cellular respiration, leading to cellular hypoxia and, ultimately, cell death. [\[12\]](#) The rate of cyanide release is a key determinant of the acute toxicity of a given nitrile. [\[11\]](#)[\[12\]](#)

Below is a diagram illustrating the metabolic pathway leading to cyanide-induced toxicity.



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Metabolic pathway of aliphatic nitrile toxicity.

Experimental Protocols: Acute Oral Toxicity (LD50) Determination

The LD50 values cited in this guide are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized methodology based on OECD Guidelines for the Testing of Chemicals, specifically the Up-and-Down Procedure (UDP) as described in OECD Guideline 425.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Animal Model: Young, healthy, nulliparous, and non-pregnant female rats are often the preferred model.

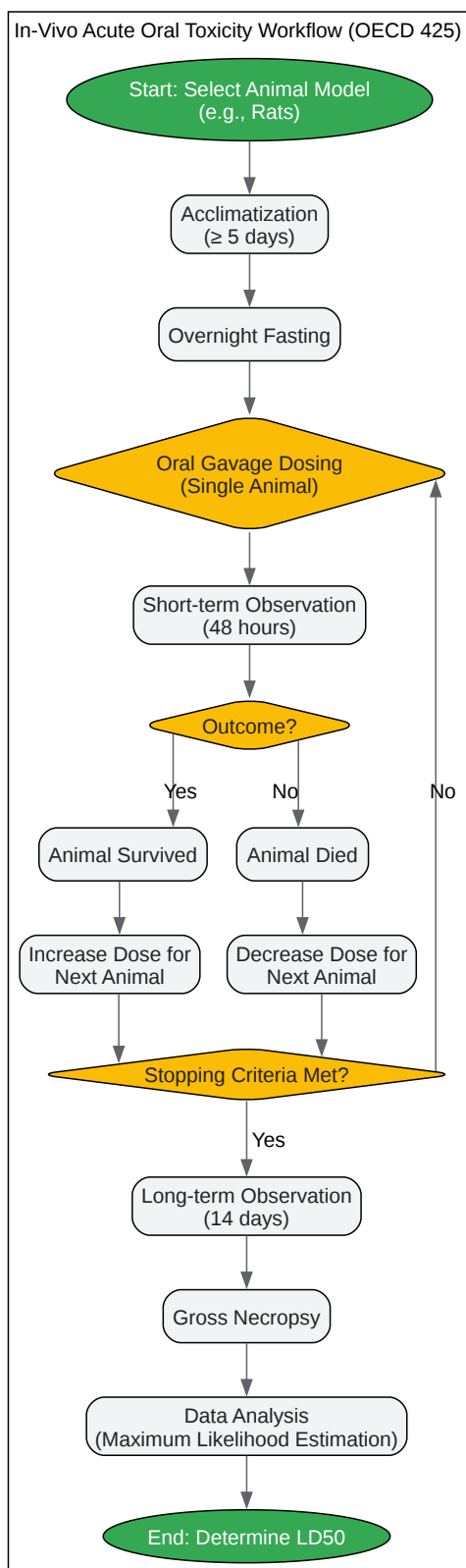
Housing and Feeding Conditions:

- Animals are housed in cages under controlled environmental conditions with a 12-hour light/dark cycle.
- Conventional laboratory diets and an unlimited supply of drinking water are provided.
- Animals are acclimatized to the laboratory conditions for at least five days before the test.

Procedure:

- **Fasting:** Animals are fasted overnight prior to dosing.
- **Dose Preparation:** The test substance is typically administered in a solution or suspension, with water being the preferred vehicle. The concentration is adjusted to allow for a constant dosage volume, usually not exceeding 1 mL/100g of body weight for aqueous solutions.
- **Administration:** The test substance is administered as a single dose by gavage using a stomach tube.
- **Dosing Strategy (Up-and-Down Procedure):**
 - A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.
 - The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.
 - If the animal survives, the next animal is dosed at a higher dose level.
 - If the animal dies, the next animal is dosed at a lower dose level.
 - The dose progression factor is typically 3.2.
 - This sequential dosing continues until specific stopping criteria are met, which usually involves a series of reversals in outcomes (survival followed by death, or vice versa).
- **Observation Period:** After dosing, animals are observed for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

The following diagram illustrates a generalized workflow for an in-vivo acute oral toxicity study.



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